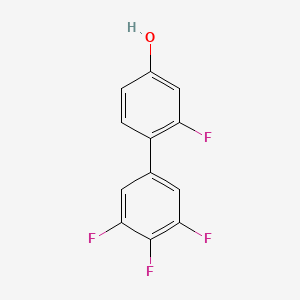
2,3',4',5'-Tetrafluorobiphenyl-4-ol
概要
説明
2,3’,4’,5’-Tetrafluorobiphenyl-4-ol (TFB-4-ol) is a synthetic compound . It has the CAS Number: 335125-98-9 and a molecular weight of 242.17 . The IUPAC name is 2,3’,4’,5’-tetrafluoro-[1,1’-biphenyl]-4-ol .
Molecular Structure Analysis
The InChI code for 2,3’,4’,5’-Tetrafluorobiphenyl-4-ol is 1S/C12H6F4O/c13-9-5-7(17)1-2-8(9)6-3-10(14)12(16)11(15)4-6/h1-5,17H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
2,3’,4’,5’-Tetrafluorobiphenyl-4-ol is a pale-yellow to yellow-brown solid . It should be stored at a temperature of 2-8°C .科学的研究の応用
Electronic and Optical Properties in OLEDs
Studies have investigated the electronic structures, absorption, phosphorescence mechanism, and the mobility of hole and electron based on the Marcus theory in series of blue-emitting Ir(III) complexes used as emitters in organic light-emitting diodes (OLEDs). These complexes, including structural features similar to 2,3',4',5'-Tetrafluorobiphenyl-4-ol, show promise in improving the design and optimization of OLED devices, offering insights into the structure-property relationships that govern their performance (Li et al., 2009).
Molecular Conformation and Interaction Analysis
Research has delved into the conformational analysis of oligomeric flavanoids, including structures related to 2,3',4',5'-Tetrafluorobiphenyl-4-ol. The studies provide insights into the conformational behavior of these molecules, exploring phenomena such as Cotton effects and coupling constants, which are influenced by factors like allylic strain and π-stacking interactions. These insights are critical for understanding the structural behavior of such compounds in various chemical contexts (Steynberg et al., 1991) (Brandt et al., 1992).
Safety and Hazards
作用機序
Mode of Action
Without specific knowledge of the compound’s primary targets, it’s challenging to provide a detailed explanation of its mode of action. As a fluorinated biphenyl compound, it may interact with various biological targets through hydrophobic and π-π stacking interactions .
Pharmacokinetics
Its bioavailability, metabolism, and excretion patterns remain to be determined .
Result of Action
The molecular and cellular effects of 2,3’,4’,5’-Tetrafluorobiphenyl-4-ol’s action are currently unknown. Given its structural features, it may influence cellular processes through interactions with various proteins or cellular components .
特性
IUPAC Name |
3-fluoro-4-(3,4,5-trifluorophenyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F4O/c13-9-5-7(17)1-2-8(9)6-3-10(14)12(16)11(15)4-6/h1-5,17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMSYKBWEFGWDKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)F)C2=CC(=C(C(=C2)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

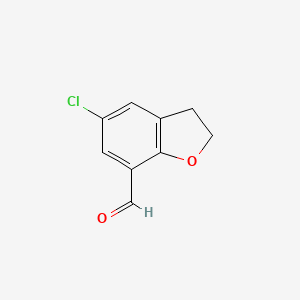
![2-Methyl-4-[3-(trifluoromethyl)phenyl]-3,5-thiomorpholinedione](/img/structure/B2445055.png)
![4-[(2-fluorophenyl)methyl]-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid](/img/structure/B2445057.png)
![3-(Benzenesulfonyl)-4-[4-(2,5-dimethylphenyl)piperazin-1-yl]quinoline](/img/structure/B2445058.png)

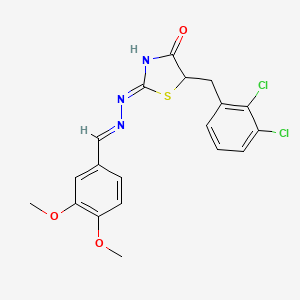
![N-[[(3S)-3,4-Dihydro-1H-isochromen-3-yl]methyl]prop-2-enamide](/img/structure/B2445064.png)
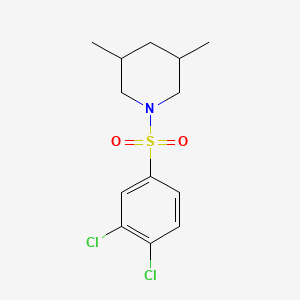

![1-(4-chlorophenyl)-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2445070.png)

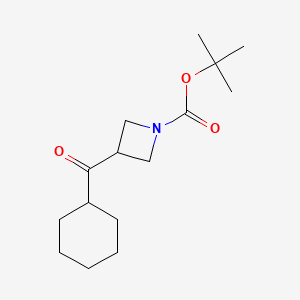
![N-(2,5-dimethoxyphenyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2445075.png)
![3-allyl-2-((2-(4-fluorophenyl)-2-oxoethyl)thio)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2445076.png)